molecular formula C17H11BrF3N5O3 B11475380 N-[(5-bromofuran-2-yl)methyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

N-[(5-bromofuran-2-yl)methyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11475380
M. Wt: 470.2 g/mol
InChI Key: KVYVIEJZDQKYSN-UHFFFAOYSA-N
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Description

N-[(5-BROMOFURAN-2-YL)METHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of bromofuran, trifluoromethyl, benzodiazole, and oxadiazole moieties

Preparation Methods

The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the bromofuran and trifluoromethylbenzodiazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The nitro group in the benzodiazole ring can be reduced to an amine.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium azide. .

Scientific Research Applications

N-[(5-BROMOFURAN-2-YL)METHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The benzodiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring contributes to the compound’s stability and reactivity, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Compared to other similar compounds, N-[(5-BROMOFURAN-2-YL)METHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure imparts distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H11BrF3N5O3

Molecular Weight

470.2 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H11BrF3N5O3/c18-12-6-5-9(28-12)7-22-14(27)15-24-13(25-29-15)8-26-11-4-2-1-3-10(11)23-16(26)17(19,20)21/h1-6H,7-8H2,(H,22,27)

InChI Key

KVYVIEJZDQKYSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=NOC(=N3)C(=O)NCC4=CC=C(O4)Br)C(F)(F)F

Origin of Product

United States

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